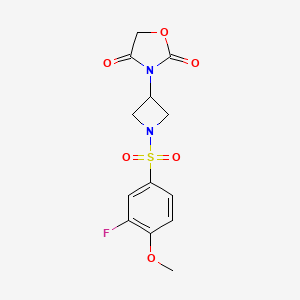
3-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C13H13FN2O6S and its molecular weight is 344.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Improved Glucose Tolerance and Insulin Release
Oxazolidinediones, including compounds with structural similarities to the specified chemical, have shown promise in improving glucose tolerance and insulin release. Research indicates that certain derivatives of oxazolidinediones can enhance glucose tolerance in previously fasted rats and potentiate insulin release in response to glucose challenges. These compounds are unique in their ability not to induce hypoglycemia below normal fasting glycemia levels. Such findings could have implications for diabetes research and therapy development (Schnur & Morville, 1986).
Synthesis and Base-Catalyzed Ring Transformation
The synthesis and structural transformation of azetidinyl and oxazolidinone derivatives under base-catalyzed conditions have been explored, revealing insights into the chemical behavior and potential for creating varied therapeutic agents. Such studies contribute to the foundational knowledge required for the development of novel drugs with enhanced efficacy and specificity (Sápi et al., 1997).
Antibacterial Properties
Certain oxazolidinone derivatives exhibit potent broad-spectrum antibacterial activity. These compounds have been effective against clinically important resistant organisms, including methicillin-resistant Staphylococcus aureus (MRSA). The synthesis methods for these compounds are conducive to large-scale production, highlighting their potential for addressing antibiotic resistance challenges (Hashimoto et al., 2007).
Potential Antimicrobial Agents
The synthesis of oxazolidinone derivatives has been pursued for their antimicrobial potential. Various derivatives have been synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Such research efforts aim to expand the arsenal of antimicrobial agents available for combating resistant microbial strains (Devi et al., 2013).
Properties
IUPAC Name |
3-[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O6S/c1-21-11-3-2-9(4-10(11)14)23(19,20)15-5-8(6-15)16-12(17)7-22-13(16)18/h2-4,8H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDUFWSMVFKEGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)COC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

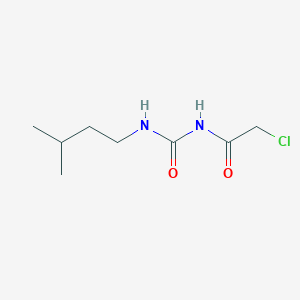
![N-cyclopropyl-1-(4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B2509503.png)

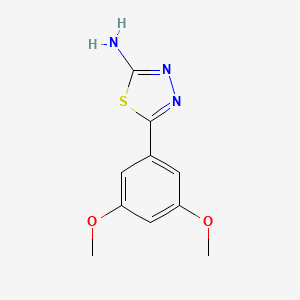
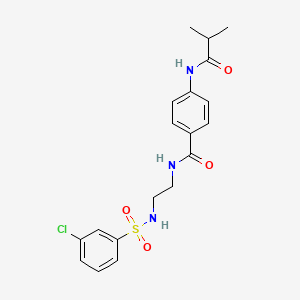
![2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone](/img/structure/B2509510.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2509511.png)
![4-cyano-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2509512.png)
![5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2509513.png)
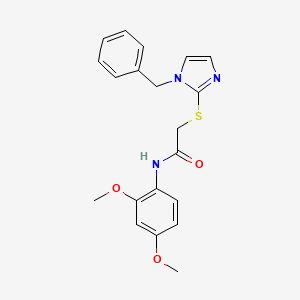
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(3,4-difluorophenyl)propanamide](/img/structure/B2509515.png)
![2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2509516.png)

